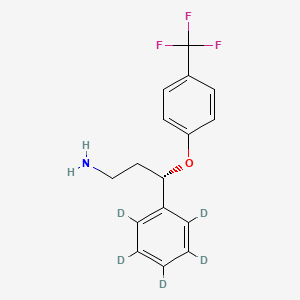

(S)-Norfluoxetine-d5 (phenyl-d5)

Description

BenchChem offers high-quality (S)-Norfluoxetine-d5 (phenyl-d5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Norfluoxetine-d5 (phenyl-d5) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16F3NO |

|---|---|

Molecular Weight |

300.33 g/mol |

IUPAC Name |

(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine |

InChI |

InChI=1S/C16H16F3NO/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12/h1-9,15H,10-11,20H2/t15-/m0/s1/i1D,2D,3D,4D,5D |

InChI Key |

WIQRCHMSJFFONW-KPSZHSGHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Norfluoxetine-d5 (phenyl-d5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, characterization, and analytical methodologies related to (S)-Norfluoxetine-d5 (phenyl-d5). This deuterated isotopologue of the active metabolite of fluoxetine (B1211875) is a critical tool in pharmacokinetic and drug metabolism studies.

Core Chemical Properties

(S)-Norfluoxetine-d5 (phenyl-d5) is a stable, isotopically labeled form of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analyses.

| Property | Value |

| Chemical Name | (γS)-γ---INVALID-LINK--propanamine |

| Synonyms | (S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine, Seproxetine-d5 |

| CAS Number | 1217770-71-2 |

| Molecular Formula | C₁₆H₁₁D₅F₃NO |

| Molecular Weight | 300.33 g/mol |

| Appearance | Pale Yellow Oil[1] |

| Solubility | Soluble in Chloroform, Methanol[2] |

| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3] |

Synthesis and Characterization

While the precise, proprietary synthesis protocols for commercially available (S)-Norfluoxetine-d5 (phenyl-d5) are not publicly disclosed, a plausible synthetic route can be devised based on established chemical principles and published syntheses of related compounds. A key chiral intermediate, (S)-3-chloro-1-phenyl-propanol, serves as a logical starting point. The deuterium-labeled phenyl ring would be introduced via a suitable deuterated precursor.

Proposed Synthetic Pathway

A potential synthetic pathway commences with the chiral reduction of 3-chloropropiophenone (B135402) to yield (S)-3-chloro-1-phenyl-propanol. This intermediate can then be converted to (S)-3-amino-1-phenylpropanol. Subsequent reaction with a deuterated phenyl precursor would lead to the final product. A more direct route involves the reaction of (S)-3-chloro-1-phenyl-propanol with a deuterated phenoxide.

A plausible synthesis is the reaction of (S)-(-)-3-chloro-1-phenyl-propanol with 4-fluorobenzotrifluoride-d5.

Caption: Proposed synthetic pathway for (S)-Norfluoxetine-d5 (phenyl-d5).

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of (S)-Norfluoxetine-d5 (phenyl-d5). The following tables present expected data from key analytical techniques.

Table 2.1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.55 | d | 2H | Ar-H (CF₃ side) |

| 7.00 | d | 2H | Ar-H (CF₃ side) |

| 5.25 | t | 1H | CH-O |

| 3.10 | t | 2H | CH₂-N |

| 2.15 | m | 2H | CH₂ |

| 1.60 | br s | 2H | NH₂ |

Table 2.2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 161.5 | C-O (CF₃ side) |

| 140.0 | C-ipso (d5-phenyl) |

| 127.0 (q) | CF₃ |

| 126.8 | Ar-C (CF₃ side) |

| 123.0 (q) | C-CF₃ |

| 116.5 | Ar-C (CF₃ side) |

| 80.0 | CH-O |

| 42.0 | CH₂-N |

| 40.0 | CH₂ |

Table 2.3: Expected Mass Spectrometry Data (ESI+)

| m/z (amu) | Interpretation |

| 301.3 | [M+H]⁺ |

| 284.3 | [M+H-NH₃]⁺ |

| 139.1 | [C₇H₅D₅O]⁺ fragment |

Biological Activity and Signaling Pathway

(S)-Norfluoxetine is the more potent of the two norfluoxetine (B159337) enantiomers in its primary pharmacological action: the inhibition of the serotonin transporter (SERT). This blockage leads to an increase in the synaptic concentration of serotonin (5-HT), which then activates various postsynaptic serotonin receptors. The prolonged activation of these receptors is believed to underlie the therapeutic effects of fluoxetine.

The primary signaling pathway initiated by increased synaptic serotonin involves the activation of G-protein coupled receptors, leading to downstream modulation of second messenger systems like cAMP and inositol (B14025) phosphates. This ultimately results in changes in gene expression and neuronal plasticity.

Caption: Signaling pathway of (S)-Norfluoxetine via serotonin transporter inhibition.

Experimental Protocols

(S)-Norfluoxetine-d5 (phenyl-d5) is primarily used as an internal standard in quantitative bioanalytical methods. The following is a representative experimental protocol for the analysis of (S)-norfluoxetine in human plasma using HPLC-MS/MS.

Chiral HPLC-MS/MS Method for Quantification in Plasma

Objective: To accurately quantify the concentration of (S)-norfluoxetine in human plasma samples.

Materials:

-

Human plasma samples

-

(S)-Norfluoxetine-d5 (phenyl-d5) internal standard (IS) working solution (100 ng/mL in methanol)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., Chiralcel OD-R)

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (SPE):

-

To 100 µL of plasma sample, add 10 µL of the (S)-Norfluoxetine-d5 IS working solution.

-

Vortex for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

HPLC Conditions:

-

Column: Chiralcel OD-R (or equivalent)

-

Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium acetate (B1210297) buffer (pH 4.0)

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

-

MS/MS Conditions (Positive ESI):

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

MRM Transitions:

-

(S)-Norfluoxetine: m/z 296.1 → 134.1

-

(S)-Norfluoxetine-d5: m/z 301.1 → 139.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of (S)-norfluoxetine in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Visualization

The use of a deuterated internal standard is integral to the workflow of in vivo pharmacokinetic studies. The following diagram illustrates a typical workflow for such a study.

Caption: Workflow for an in vivo pharmacokinetic study using a deuterated internal standard.

References

The Role of (S)-Norfluoxetine-d5 in Advancing Psychoactive Drug Research: A Technical Guide

(S)-Norfluoxetine-d5, a deuterated isotopologue of the active metabolite of fluoxetine (B1211875), serves as a critical tool in the precise quantification of fluoxetine and its metabolites in complex biological matrices. This technical guide provides an in-depth overview of its application in research, focusing on its use as an internal standard in analytical methodologies. The guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of fluoxetine.

Introduction

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its primary active metabolite, norfluoxetine (B159337), exists as two enantiomers, (S)-norfluoxetine and (R)-norfluoxetine. The (S)-enantiomer is significantly more potent in its pharmacological activity. Accurate measurement of fluoxetine and its metabolites is crucial for understanding its efficacy, metabolism, and potential for drug-drug interactions. (S)-Norfluoxetine-d5 is a stable, isotopically labeled version of (S)-norfluoxetine where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This mass shift allows it to be distinguished from the endogenous analyte by mass spectrometry, making it an ideal internal standard for quantitative analysis. Its use mitigates variability introduced during sample preparation and analysis, ensuring the accuracy and reliability of results.

Core Application: Internal Standard in Quantitative Analysis

The primary application of (S)-Norfluoxetine-d5 in research is as an internal standard for the quantification of fluoxetine and norfluoxetine in various biological samples, such as plasma, serum, urine, and tissue homogenates. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data from Method Validation Studies

The following tables summarize key quantitative parameters from various studies that have utilized deuterated internal standards, including (S)-Norfluoxetine-d5 or similar compounds like fluoxetine-d5, for the analysis of fluoxetine and norfluoxetine.

Table 1: Performance of LC-MS/MS Methods for Fluoxetine and Norfluoxetine Quantification

| Analyte(s) | Internal Standard | Matrix | Linearity Range (ng/mL) | LOQ (ng/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |

| Fluoxetine & Norfluoxetine | Fluoxetine-d5 | Human Plasma | 0.05 - 20 | 0.05 | <15 | < ± 15 | [1] |

| Fluoxetine & Norfluoxetine | Deuterated Fluoxetine | Human Plasma | 0.27 - 22 | 0.1 (LOD) | - | - | [2] |

| (R)- & (S)-Fluoxetine, (R)- & (S)-Norfluoxetine | - | Ovine Plasma | 1 - 500 | 1 | 3.91 - 11.5 | -10.8 to 3.75 | [3] |

| Fluoxetine & Norfluoxetine | Fentanyl-d5 | Human Plasma | 0.5 - 250 | 0.5 | <5.1 | <7.3 | [4] |

| Fluoxetine & Norfluoxetine | FLU-D6 | Dried Blood Spots | 10 - 750 | 10 | 3.13 - 9.61 | 97.98 - 110.44 | [5] |

| Fluoxetine & Norfluoxetine | - | Human Plasma | 0.15 & 0.50 | 0.15 & 0.50 | <13 (within-run), <17 (between-run) | - | [6] |

Table 2: Performance of GC-MS Methods for Fluoxetine and Norfluoxetine Quantification

| Analyte(s) | Internal Standard | Matrix | Linearity Range (µg/L) | LOQ (µg/L) | LOD (µg/L) | Reference |

| Fluoxetine & Norfluoxetine | Fluoxetine-d5 | Blood, Urine, Tissue | 50 - 1000 | 25 | 12.5 | [7] |

| Fluoxetine & Norfluoxetine | Diphenhydramine | Urine, Plasma | 50 - 500 ng/mL | - | - | [8] |

| Fluoxetine & Norfluoxetine | Maprotiline | Urine | 5 - 80 ng/mL | 5 - 10 | 1 - 10 | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the quantification of fluoxetine and norfluoxetine using an internal standard like (S)-Norfluoxetine-d5.

Protocol 1: LC-MS/MS Analysis of Fluoxetine and Norfluoxetine in Human Plasma

This protocol is a composite based on common practices described in the literature[1][4].

1. Sample Preparation (Supported Liquid Extraction - SLE)

-

To 100 µL of human plasma, add 25 µL of internal standard working solution ((S)-Norfluoxetine-d5 and/or Fluoxetine-d5).

-

Vortex mix for 10 seconds.

-

Load the mixture onto a supported liquid extraction plate/cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with 1 mL of methyl tert-butyl ether.

-

Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

-

Column: Synergi 4 µ polar-RP or equivalent C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Run Time: 4 minutes.

3. Mass Spectrometry

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Protocol 2: GC-MS Analysis of Fluoxetine and Norfluoxetine in Biological Samples

This protocol is based on the methodology described by Crifasi et al. (1997)[7].

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

To 1 mL of blood, urine, or tissue homogenate, add the internal standard (Fluoxetine-d5).

-

Alkalinize the sample with sodium hydroxide.

-

Extract with 5 mL of N-butyl chloride by vortexing and centrifugation.

-

Transfer the organic layer and evaporate to dryness.

-

Reconstitute the residue in ethyl acetate (B1210297).

-

Add pentafluoropropionic anhydride (B1165640) and heat at 70°C for 30 minutes for derivatization.

-

Evaporate the solvent and reconstitute in ethyl acetate for injection.

2. Gas Chromatography

-

Column: DB-17 capillary column or equivalent.

-

Carrier Gas: Helium.

-

Temperature Program: Start at 100°C, ramp to 280°C.

3. Mass Spectrometry

-

Ionization: Electron Impact (EI).

-

Detection: Selected Ion Monitoring (SIM).

-

Selected Ions:

-

Fluoxetine (derivatized): m/z 117, 294

-

Norfluoxetine (derivatized): m/z 117, 176, 280

-

Fluoxetine-d5 (derivatized, Internal Standard): m/z 122, 299

-

Visualizations

Metabolic Pathway of Fluoxetine

Fluoxetine is metabolized in the liver primarily through N-demethylation to its active metabolite, norfluoxetine. This process is mainly catalyzed by cytochrome P450 enzymes, particularly CYP2D6.

References

- 1. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A validated enantioselective assay for the simultaneous quantitation of (R)-, (S)-fluoxetine and (R)-, (S)-norfluoxetine in ovine plasma using liquid chromatography with tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marmara Pharmaceutical Journal » Submission » GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine [dergipark.org.tr]

(S)-Norfluoxetine-d5 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Norfluoxetine-d5, a deuterated isotopologue of (S)-Norfluoxetine, the primary active metabolite of the antidepressant fluoxetine (B1211875). This document compiles typical analytical data, experimental protocols, and relevant biological context to support its use in research and drug development, particularly as an internal standard in pharmacokinetic and metabolic studies.

Quantitative Data

The following table summarizes the typical physicochemical properties and specifications for (S)-Norfluoxetine-d5, as compiled from various suppliers. Note that lot-specific data may vary; always refer to the Certificate of Analysis provided with your specific batch.[1]

| Parameter | Specification |

| Chemical Name | (γS)-γ---INVALID-LINK--propanamine |

| Synonyms | (S)-3-(4-Trifluoromethylphenoxy)-3-(phenyl-d5)propylamine; Seproxetine-d5 |

| CAS Number | 1217770-71-2[2] |

| Molecular Formula | C₁₆H₁₁D₅F₃NO[2][3] |

| Molecular Weight | 300.33 g/mol [2][3] |

| Appearance | Pale Yellow Oil[2] or Solid[4] |

| Purity (by HPLC) | ≥95% |

| Deuterated Forms | ≥99% (d₁-d₅) |

| Storage | -20°C, Hygroscopic, Under Inert Atmosphere[2][3] |

| Solubility | Soluble in Chloroform and Methanol.[3] Slightly soluble in Chloroform and DMSO. |

Note: Also available as a hydrochloride salt (CAS: 1185132-92-6), which is a solid with a molecular weight of 336.79 g/mol .[5][6]

Biological Context and Mechanism of Action

(S)-Norfluoxetine is the more potent enantiomer of norfluoxetine (B159337), the N-demethylated active metabolite of fluoxetine.[7] Fluoxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) that functions by blocking the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft.[8] Norfluoxetine exhibits a similar mechanism of action.[8]

The metabolic conversion of fluoxetine to norfluoxetine is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[8][9] Due to the long half-life of both fluoxetine (4-6 days with chronic use) and norfluoxetine (4-16 days), both compounds accumulate in the plasma with long-term administration.[9]

Metabolic Pathway of Fluoxetine

The diagram below illustrates the metabolic conversion of Fluoxetine to its active metabolite, Norfluoxetine.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. usbio.net [usbio.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Norfluoxetine-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ClinPGx [clinpgx.org]

- 8. Fluoxetine - Wikipedia [en.wikipedia.org]

- 9. droracle.ai [droracle.ai]

An In-depth Technical Guide to the Synthesis and Characterization of (S)-Norfluoxetine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-Norfluoxetine-d5, a deuterated isotopologue of the active metabolite of the antidepressant fluoxetine. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, characterization data, and relevant scientific context.

Introduction

(S)-Norfluoxetine is the more potent enantiomer of the primary active metabolite of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Deuterium-labeled analogues of pharmaceutical compounds, such as (S)-Norfluoxetine-d5, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte without significantly altering its chemical properties.

This guide outlines a plausible synthetic route for (S)-Norfluoxetine-d5 and details the analytical methodologies for its comprehensive characterization.

Synthesis of (S)-Norfluoxetine-d5

A multi-step synthesis is proposed, commencing with the preparation of a key deuterated intermediate, (S)-3-amino-3-(phenyl-d5)-propan-1-ol, followed by an etherification reaction to yield the final product.

Synthesis Pathway

Caption: Proposed synthetic pathway for (S)-Norfluoxetine-d5.

Experimental Protocols

Step 1: Synthesis of Benzoyl-d5-acetonitrile

A plausible route to benzoyl-d5-acetonitrile begins with commercially available benzene-d6.

-

Friedel-Crafts Acylation of Benzene-d6: Benzene-d6 can be acylated with oxalyl chloride and aluminum chloride to yield benzoyl-d5-chloride.

-

Reaction with Acetonitrile: The resulting benzoyl-d5-chloride can be reacted with the sodium salt of acetonitrile to produce benzoyl-d5-acetonitrile. A similar procedure for the non-deuterated analogue involves the reaction of ethyl benzoate (B1203000) with acetonitrile in the presence of sodium ethoxide.

Step 2: Synthesis of (S)-3-amino-3-(phenyl-d5)-propan-1-ol

-

Reduction of Benzoyl-d5-acetonitrile: The keto and nitrile functionalities of benzoyl-d5-acetonitrile can be reduced to the corresponding amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This will produce the racemic 3-amino-3-(phenyl-d5)-propan-1-ol.

-

Chiral Resolution: The racemic mixture can be resolved to isolate the desired (S)-enantiomer. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid or (R)-(-)-mandelic acid, followed by fractional crystallization. The desired diastereomer is then treated with a base to liberate the free (S)-amino alcohol.

Step 3: Protection of the Amino Group

To prevent side reactions during the subsequent etherification, the amino group of (S)-3-amino-3-(phenyl-d5)-propan-1-ol should be protected.

-

Boc Protection: A common method is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc)2O in the presence of a base like triethylamine (B128534) (TEA) or sodium bicarbonate in a suitable solvent (e.g., dichloromethane (B109758) or THF) to form the N-Boc protected amino alcohol.

Step 4: Etherification

The protected amino alcohol is then coupled with 4-chlorobenzotrifluoride to form the ether linkage.

-

Williamson Ether Synthesis: The N-Boc protected (S)-3-amino-3-(phenyl-d5)-propan-1-ol is deprotonated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The resulting alkoxide is then reacted with 4-chlorobenzotrifluoride at an elevated temperature to yield N-Boc-(S)-Norfluoxetine-d5.

Step 5: Deprotection

The final step is the removal of the Boc protecting group to yield (S)-Norfluoxetine-d5.

-

Acidic Cleavage: The N-Boc group can be efficiently removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, at room temperature. After the reaction is complete, the product is isolated, typically as a salt, and can be further purified by recrystallization or chromatography.

Characterization of (S)-Norfluoxetine-d5

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-Norfluoxetine-d5.

Analytical Workflow

Caption: Analytical workflow for the characterization of (S)-Norfluoxetine-d5.

Characterization Data

Table 1: Physicochemical Properties of (S)-Norfluoxetine-d5

| Property | Value |

| Chemical Name | (S)-γ---INVALID-LINK--propanamine |

| Molecular Formula | C₁₆H₁₁D₅F₃NO |

| Molecular Weight | 300.33 g/mol |

| CAS Number | 1217770-71-2 |

| Appearance | Pale Yellow Oil |

Table 2: Chromatographic and Mass Spectrometric Data

| Parameter | Method | Conditions | Expected Result |

| Retention Time | Chiral HPLC | Column: Chiralcel OD-R; Mobile Phase: Acetonitrile/Potassium hexafluorophosphate (B91526) buffer | Baseline separation of (S)- and (R)-enantiomers |

| m/z (ESI+) | LC-MS/MS | Q1 Scan | [M+H]⁺ at m/z 301.2 |

| Product Ions | LC-MS/MS | Product Ion Scan of m/z 301.2 | Characteristic fragments (e.g., loss of the phenyl-d5 group) |

| Purity | HPLC-UV | C18 column, gradient elution with acetonitrile/water | >98% |

| Enantiomeric Excess | Chiral HPLC | As above | >99% |

Note: Specific retention times and fragmentation patterns may vary depending on the exact instrumentation and conditions used.

Detailed Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

-

Purity Determination (Reversed-Phase HPLC):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm.

-

Injection Volume: 10 µL.

-

-

Enantiomeric Purity (Chiral HPLC):

-

Column: Chiralcel OD-R or equivalent polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or ethanol) and a buffer (e.g., potassium hexafluorophosphate or ammonium (B1175870) acetate).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 227 nm.

-

Mass Spectrometry (MS) for Structural Confirmation

-

High-Resolution Mass Spectrometry (HRMS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Analysis: Time-of-Flight (TOF) or Orbitrap.

-

Expected m/z: [M+H]⁺, for precise mass determination to confirm the elemental composition.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Precursor Ion: m/z 301.2.

-

Collision Energy: Optimized to obtain characteristic fragment ions.

-

Analysis: Comparison of the fragmentation pattern with that of non-deuterated (S)-Norfluoxetine to confirm the location of the deuterium labels. A prominent fragment for norfluoxetine (B159337) is often observed at m/z 134.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

¹H NMR: The spectrum is expected to be similar to that of non-deuterated (S)-Norfluoxetine, with the notable absence of signals corresponding to the phenyl protons. Residual proton signals from incomplete deuteration may be observed.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will be observed as multiplets due to C-D coupling.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

²H NMR: A signal in the aromatic region will confirm the presence and location of the deuterium atoms on the phenyl ring.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (S)-Norfluoxetine-d5. The proposed synthetic route offers a logical and feasible approach, while the outlined analytical methods provide a robust strategy for confirming the identity, purity, and stereochemical integrity of the final product. This information should serve as a valuable resource for researchers and professionals engaged in the development and application of stable isotope-labeled internal standards for bioanalytical studies.

References

Technical Guide: Mechanism of Action of (S)-Norfluoxetine-d5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Norfluoxetine is the S-enantiomer of norfluoxetine (B159337), the principal and pharmacologically active N-desmethylated metabolite of the widely prescribed antidepressant, fluoxetine (B1211875).[1][2] As a selective serotonin (B10506) reuptake inhibitor (SSRI), (S)-norfluoxetine is responsible for a significant portion of the persistent therapeutic effects observed with fluoxetine treatment.[3] The compound (S)-Norfluoxetine-d5 is a deuterated isotopologue of (S)-norfluoxetine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[4]

This technical guide provides an in-depth analysis of the core mechanism of action of (S)-Norfluoxetine-d5, details the experimental protocols used to elucidate its function, presents quantitative pharmacological data, and explains the role of deuteration in modifying its metabolic profile.

Core Mechanism of Action: Selective Serotonin Transporter (SERT) Inhibition

The primary mechanism of action for (S)-Norfluoxetine, and by extension (S)-Norfluoxetine-d5, is the potent and selective inhibition of the presynaptic serotonin transporter (SERT).[1][5][6] SERT is a crucial membrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, a process that terminates serotonergic signaling.[7]

By binding to and inhibiting SERT, (S)-Norfluoxetine blocks this reuptake process. This leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing and extending its action on postsynaptic serotonin receptors.[2] This amplified serotonergic neurotransmission is the underlying basis for its antidepressant effects. (S)-Norfluoxetine is substantially more potent in this action than its corresponding R-enantiomer.[3][8][9]

The Role of Deuteration: The Kinetic Isotope Effect

The defining structural feature of (S)-Norfluoxetine-d5 is the replacement of five hydrogen atoms with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it approximately twice as heavy as hydrogen.[10][11] This substitution does not alter the molecule's shape, size, or its fundamental pharmacological target. The core mechanism of action—SERT inhibition—remains identical to that of the non-deuterated compound.

The strategic advantage of deuteration lies in the kinetic isotope effect (KIE) .[11][] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[10] Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds.[13] Because the C-D bond is more resistant to this enzymatic cleavage, the rate of metabolism at the deuterated position is significantly slowed.[]

For (S)-Norfluoxetine-d5, this modification is intended to alter its pharmacokinetic profile, potentially leading to:

-

A longer plasma half-life.[10]

-

Reduced formation of certain metabolites.

-

More consistent plasma concentrations.[]

Quantitative Pharmacological Data

The potency of (S)-Norfluoxetine as a serotonin reuptake inhibitor has been quantified through various in vitro and in vivo studies. The data highlights its high affinity for SERT and its stereoselective activity compared to the R-enantiomer.

Table 1: In Vitro Binding Affinity and Uptake Inhibition

| Compound | Assay | Preparation | Value | Reference |

|---|---|---|---|---|

| (S)-Norfluoxetine | [³H]paroxetine Binding | Rat Brain | Ki = 1.3 nM (pKi = 8.88) | [3] |

| (R)-Norfluoxetine | [³H]paroxetine Binding | Rat Brain | Ki = 26 nM (20x less potent) | [3] |

| (S)-Norfluoxetine | Serotonin (5-HT) Uptake | Rat Brain | Ki = 14 nM (pKi = 7.86) | [3] |

| (R)-Norfluoxetine | Serotonin (5-HT) Uptake | Rat Brain | Ki = 308 nM (22x less potent) | [3] |

| Norfluoxetine (racemic) | Serotonin (5-HT) Uptake | Human Platelets | IC₅₀ ≈ 15 nM |[14] |

Table 2: In Vivo and Ex Vivo Potency

| Compound | Assay | Species | Value (ED₅₀) | Reference |

|---|---|---|---|---|

| (S)-Norfluoxetine | Antagonism of p-chloroamphetamine | Rat | 3.8 mg/kg, i.p. | [8] |

| (R)-Norfluoxetine | Antagonism of p-chloroamphetamine | Rat | > 20 mg/kg, i.p. | [8] |

| (S)-Norfluoxetine | Antagonism of p-chloroamphetamine | Mouse | 0.82 mg/kg | [8] |

| (R)-Norfluoxetine | Antagonism of p-chloroamphetamine | Mouse | 8.3 mg/kg | [8] |

| (S)-Norfluoxetine | Ex vivo 5-HT Uptake Inhibition | Rat | 3.0 mg/kg, i.p. |[3] |

Experimental Protocols

The characterization of (S)-Norfluoxetine-d5 relies on established assays for neurotransmitter transporter activity.

This protocol determines the affinity of a test compound for SERT by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of (S)-Norfluoxetine-d5 for the serotonin transporter.

-

Materials:

-

Rat brain cortex homogenates or cells stably expressing human SERT (e.g., HEK293-hSERT).

-

[³H]paroxetine or other suitable SERT-specific radioligand.

-

(S)-Norfluoxetine-d5 (test compound) at various concentrations.

-

Incubation buffer (e.g., Tris-HCl with NaCl and KCl).

-

Scintillation fluid and counter.

-

Glass fiber filters.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of (S)-Norfluoxetine-d5.

-

Incubation: In assay tubes, combine the brain/cell membrane preparation, a fixed concentration of [³H]paroxetine, and varying concentrations of the test compound or vehicle.

-

Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid. Measure the radioactivity (disintegrations per minute) using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol measures the functional inhibition of serotonin transport into cells or synaptosomes.

-

Objective: To determine the potency (IC₅₀) of (S)-Norfluoxetine-d5 in blocking serotonin uptake.

-

Materials:

-

Methodology:

-

Preparation: Prepare synaptosomes or plate SERT-expressing cells in 96- or 384-well plates.

-

Pre-incubation: Add varying concentrations of (S)-Norfluoxetine-d5 to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]Serotonin or a fluorescent substrate.

-

Incubation: Allow the uptake to proceed for a short, defined time in the linear range of transport (e.g., 5-10 minutes) at 37°C.

-

Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer (for radiolabel assay) or by adding a masking dye to quench extracellular fluorescence (for fluorescent assay).[16][17]

-

Quantification: Measure the radioactivity via scintillation counting or the intracellular fluorescence using a plate reader.

-

Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of serotonin uptake versus the log concentration of (S)-Norfluoxetine-d5.

-

Summary and Conclusion

(S)-Norfluoxetine-d5 is a potent and stereoselective inhibitor of the serotonin transporter (SERT). Its core mechanism of action is identical to its non-deuterated parent, (S)-norfluoxetine, involving the blockade of serotonin reuptake to enhance serotonergic neurotransmission. The strategic deuteration of the phenyl ring introduces a kinetic isotope effect, which is designed to slow the rate of oxidative metabolism. This modification can potentially improve the compound's pharmacokinetic properties, such as increasing its half-life and metabolic stability, without altering its fundamental pharmacodynamic activity at the primary molecular target. The quantitative data confirms the high potency of the (S)-enantiomer, and established in vitro protocols are well-suited to characterize its binding and functional activity.

References

- 1. Seproxetine | C16H16F3NO | CID 3058751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Seproxetine - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. bioivt.com [bioivt.com]

- 8. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. moleculardevices.com [moleculardevices.com]

- 17. moleculardevices.com [moleculardevices.com]

The Stereospecific World of (S)-Norfluoxetine: An In-Depth Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxetine (B1211875), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), undergoes N-demethylation in the liver to its primary active metabolite, norfluoxetine (B159337).[1] This metabolic process, primarily mediated by the cytochrome P450 enzyme CYP2D6, is stereoselective, resulting in the formation of two enantiomers: (S)-norfluoxetine and (R)-norfluoxetine.[2][3] While the enantiomers of the parent drug, fluoxetine, exhibit roughly equivalent potency in blocking serotonin reuptake, a striking divergence in pharmacological activity emerges with its metabolite.[4] (S)-norfluoxetine is a potent and selective serotonin reuptake inhibitor, significantly more active than its (R)-counterpart, making it a crucial contributor to the overall therapeutic effect of fluoxetine.[4][5][6] This technical guide provides a comprehensive overview of the biological activity of (S)-norfluoxetine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Biological Activity: Potent and Selective Serotonin Reuptake Inhibition

The primary mechanism of action for (S)-norfluoxetine is the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin. This activity is significantly greater than that of the (R)-enantiomer.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo data highlighting the stereospecific activity of norfluoxetine enantiomers.

Table 1: In Vitro Activity of Norfluoxetine Enantiomers

| Enantiomer | Assay | Parameter | Value | Reference |

| (S)-Norfluoxetine | Serotonin (5-HT) Uptake Inhibition | pKi | 7.86 (equivalent to 14 nM) | [5] |

| [3H]paroxetine Binding to 5-HT Uptake Sites | pKi | 8.88 (equivalent to 1.3 nM) | [5] | |

| (R)-Norfluoxetine | Serotonin (5-HT) Uptake Inhibition | Potency vs. (S)-enantiomer | 22 times less potent | [5] |

| [3H]paroxetine Binding to 5-HT Uptake Sites | Potency vs. (S)-enantiomer | 20 times less potent | [5] |

Table 2: In Vivo Activity of Norfluoxetine Enantiomers in Rodent Models

| Enantiomer | Species | Assay | Route of Administration | ED50 | Reference |

| (S)-Norfluoxetine | Rat | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | 3.8 mg/kg | [6] |

| Rat | Inhibition of 5-HT uptake (ex vivo) | Intraperitoneal (i.p.) | 3.0 mg/kg | [5] | |

| Rat | Inhibition of 5-HT uptake (ex vivo) | Subcutaneous (s.c.) | 4.7 mg/kg | [5] | |

| Rat | Inhibition of 5-HT uptake (ex vivo) | Oral (p.o.) | 9.0 mg/kg | [5] | |

| Mouse | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | 0.82 mg/kg | [2] | |

| (R)-Norfluoxetine | Rat | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | > 20 mg/kg | [6] |

| Rat | Inhibition of 5-HT uptake (ex vivo) | Intraperitoneal (i.p.) | > 20 mg/kg | [5] | |

| Mouse | Antagonism of p-chloroamphetamine-induced serotonin depletion | Intraperitoneal (i.p.) | 8.3 mg/kg | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of (S)-norfluoxetine.

In Vitro Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled serotonin into isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Rat brains are rapidly removed and homogenized in ice-cold 0.32 M sucrose (B13894) solution.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) for the uptake assay.

-

-

Uptake Assay:

-

Synaptosomal preparations are pre-incubated with various concentrations of (S)-norfluoxetine, (R)-norfluoxetine, or a vehicle control.

-

[3H]-Serotonin is added to initiate the uptake reaction.

-

The incubation is carried out at 37°C for a short period (e.g., 5 minutes) and then terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The radioactivity retained on the filters, representing the amount of [3H]-serotonin taken up by the synaptosomes, is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50) is determined.

-

[3H]paroxetine Binding Assay for the Serotonin Transporter (SERT)

This radioligand binding assay quantifies the affinity of a compound for the serotonin transporter. [3H]paroxetine is a high-affinity radioligand for SERT.

-

Membrane Preparation:

-

Rat brain tissue (e.g., cerebral cortex) is homogenized in a suitable buffer (e.g., Tris-HCl buffer).

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g for 15 minutes) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in fresh buffer.

-

-

Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]paroxetine and varying concentrations of the test compounds ((S)- and (R)-norfluoxetine).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration over glass fiber filters, and the filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for the Measurement of Extracellular Serotonin Levels

This technique allows for the in vivo sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted into the target brain region (e.g., striatum, prefrontal cortex).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

A microdialysis probe is inserted through the guide cannula into the brain.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Following a stabilization period, dialysate samples are collected at regular intervals.

-

A baseline of extracellular serotonin levels is established.

-

The test compound ((S)- or (R)-norfluoxetine) is administered (e.g., via intraperitoneal injection).

-

Dialysate samples continue to be collected to monitor changes in extracellular serotonin concentrations over time.

-

Serotonin levels in the dialysate are quantified using a highly sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Fluoxetine to Norfluoxetine Enantiomers

The primary metabolic pathway for the formation of norfluoxetine from fluoxetine is N-demethylation, predominantly catalyzed by the CYP2D6 enzyme in the liver. This process is stereoselective.

Experimental Workflow for Chiral Separation and Analysis

To study the stereospecific effects of norfluoxetine, it is essential to separate and quantify the individual enantiomers from biological matrices. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method.

Conclusion

The biological activity of norfluoxetine is markedly stereospecific, with the (S)-enantiomer being a significantly more potent inhibitor of the serotonin transporter than the (R)-enantiomer. This substantial difference in pharmacological activity underscores the importance of considering the stereochemistry of drug metabolites in drug development and clinical pharmacology. The data and methodologies presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the role of (S)-norfluoxetine in the therapeutic effects of fluoxetine and to explore its potential as a therapeutic agent in its own right. Understanding the distinct contributions of each enantiomer is critical for optimizing antidepressant therapies and for the rational design of new drugs targeting the serotonergic system.

References

- 1. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. In vivo monitoring of serotonin in the striatum of freely moving rats with one minute temporal resolution by online microdialysis-capillary high-performance liquid chromatography at elevated temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Deuterated Norfluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of norfluoxetine (B159337), the primary active metabolite of the widely prescribed antidepressant fluoxetine (B1211875). Due to the limited availability of direct data on deuterated norfluoxetine, this document establishes a baseline with the known pharmacokinetics of norfluoxetine and extrapolates the anticipated effects of deuteration. This guide covers the absorption, distribution, metabolism, and excretion (ADME) of norfluoxetine, details the experimental protocols for its quantification, and explores the key metabolic pathways. The strategic incorporation of deuterium (B1214612) is expected to significantly alter the metabolic fate of norfluoxetine, primarily by leveraging the kinetic isotope effect to reduce its rate of metabolism. This modification has the potential to improve the compound's pharmacokinetic properties, leading to a longer half-life, reduced metabolic burden, and potentially a more favorable side-effect profile.

Introduction to Norfluoxetine and the Rationale for Deuteration

Norfluoxetine is the major, pharmacologically active metabolite of fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI).[1] Like its parent compound, norfluoxetine is a potent inhibitor of serotonin reuptake, contributing significantly to the overall therapeutic effect of fluoxetine.[2] A distinguishing feature of norfluoxetine is its exceptionally long elimination half-life, which can extend up to 16 days after long-term use.[1]

The metabolism of fluoxetine to norfluoxetine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[1] Both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to complex, nonlinear pharmacokinetics.[1][3][4] This inherent variability in metabolism, often influenced by genetic polymorphisms of CYP2D6, can result in significant inter-individual differences in drug exposure and response.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a pharmaceutical strategy employed to favorably alter the pharmacokinetic properties of a drug.[5][6][7] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[8] This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism at the site of deuteration. By strategically deuterating norfluoxetine at metabolically vulnerable positions, it is hypothesized that its rate of elimination can be reduced, leading to:

-

Increased half-life and exposure: A slower metabolism would result in the drug remaining in the body for a longer period.

-

Reduced formation of downstream metabolites: This could potentially decrease the risk of metabolite-associated toxicities.

-

More predictable pharmacokinetic profile: By attenuating the impact of polymorphic metabolizing enzymes, a more consistent plasma concentration profile across different patient populations may be achieved.

Pharmacokinetic Profile of Norfluoxetine (Non-Deuterated)

The following tables summarize the key pharmacokinetic parameters for non-deuterated norfluoxetine in humans. These values serve as a baseline for predicting the effects of deuteration.

Table 1: Pharmacokinetic Parameters of Norfluoxetine in Humans (Extensive Metabolizers)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (tmax) | Not directly administered; formed from fluoxetine | N/A |

| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | [9][10] |

| Area Under the Curve (AUC0-∞) | 2532.0 ng·h/mL | [9][10] |

| Elimination Half-life (t1/2) | ~16 days (after long-term fluoxetine use) | [1] |

| Apparent Volume of Distribution (Vd/F) | 20 to 42 L/kg (for fluoxetine and norfluoxetine) | N/A |

| Protein Binding | Highly bound to plasma proteins | [1] |

Table 2: Plasma Concentrations of Norfluoxetine Enantiomers in Patients on Long-Term Fluoxetine Therapy

| Enantiomer | Geometric Mean Plasma Concentration (nmol/L) | 95% Confidence Interval (nmol/L) | Reference |

| S-norfluoxetine | 247 | 212, 287 | [11] |

| R-norfluoxetine | 118 | 102, 137 | [11] |

Anticipated Pharmacokinetic Profile of Deuterated Norfluoxetine

While specific clinical or preclinical data for deuterated norfluoxetine is not publicly available, the principles of drug deuteration allow for a well-grounded projection of its pharmacokinetic profile. Companies like Concert Pharmaceuticals have successfully applied this strategy to other drugs, such as the development of CTP-656 (deuterated ivacaftor), which demonstrated a superior pharmacokinetic profile with a longer half-life and increased exposure compared to its non-deuterated counterpart.[12][13][14][15]

Table 3: Predicted Changes in Pharmacokinetic Parameters of Deuterated Norfluoxetine Compared to Non-Deuterated Norfluoxetine

| Parameter | Predicted Change | Rationale (Kinetic Isotope Effect) |

| Metabolism | Decreased rate of metabolism | Stronger C-D bond at the site of enzymatic attack (e.g., N-demethylation site of fluoxetine to form norfluoxetine, or subsequent metabolism of norfluoxetine) will slow down CYP-mediated clearance. |

| Elimination Half-life (t1/2) | Increased | A reduced rate of metabolism will lead to a slower elimination from the body. |

| Area Under the Curve (AUC) | Increased | Slower clearance will result in greater overall drug exposure for a given dose. |

| Peak Plasma Concentration (Cmax) | Potentially similar or slightly increased | This will depend on the absorption and distribution kinetics, which are generally not significantly affected by deuteration. |

| Inter-individual Variability | Potentially decreased | By making the metabolic pathway less susceptible to variations in CYP2D6 enzyme activity, a more consistent pharmacokinetic profile across different metabolizer phenotypes may be achieved. |

Experimental Protocols

The quantification of norfluoxetine and its deuterated analogues in biological matrices is crucial for pharmacokinetic studies. The following section outlines a typical experimental workflow and the analytical methods employed.

Sample Preparation and Extraction

A common procedure for extracting norfluoxetine from plasma or serum involves liquid-liquid extraction or solid-phase extraction.[16][17]

-

Liquid-Liquid Extraction (LLE): Plasma samples are typically alkalinized, and the drug is extracted into an organic solvent like hexane (B92381) or methyl tert-butyl ether.[16][18]

-

Solid-Phase Extraction (SPE): This method utilizes a cartridge containing a solid adsorbent to retain the analyte from the plasma sample, which is then eluted with a suitable solvent.[17]

Deuterated norfluoxetine (e.g., norfluoxetine-d5) is often used as an internal standard in these assays to ensure accurate quantification by accounting for variations in extraction efficiency and instrument response.[19][20][21]

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of norfluoxetine in biological samples.[17][18][22]

-

Chromatographic Separation: A reversed-phase HPLC column is typically used to separate norfluoxetine from other plasma components.[16][23]

-

Mass Spectrometric Detection: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (norfluoxetine) and the deuterated internal standard. This technique, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.[18][22]

Visualizations

Metabolic Pathway of Fluoxetine to Norfluoxetine

The primary metabolic pathway of fluoxetine involves N-demethylation to its active metabolite, norfluoxetine, predominantly catalyzed by the CYP2D6 enzyme.

References

- 1. Fluoxetine - Wikipedia [en.wikipedia.org]

- 2. Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma concentrations of the enantiomers of fluoxetine and norfluoxetine: sources of variability and preliminary observations on relations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vertex and Concert Pharmaceuticals Complete Asset Purchase Agreement for CTP-656 | Vertex Pharmaceuticals [investors.vrtx.com]

- 13. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 16. Determination of fluoxetine and norfluoxetine in human plasma by high-performance liquid chromatography with ultraviolet detection in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Fluoxetine to (S)-Norfluoxetine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a racemic mixture of (R)- and (S)-fluoxetine. Its primary metabolic pathway involves N-demethylation to form the active metabolite norfluoxetine (B159337), which also exists as (R)- and (S)-enantiomers. The stereoselectivity of this biotransformation is of significant clinical importance, as (S)-norfluoxetine is considerably more potent as a serotonin reuptake inhibitor than its (R)-enantiomer. This technical guide provides an in-depth overview of the metabolic conversion of fluoxetine to (S)-norfluoxetine, focusing on the enzymatic processes, quantitative kinetic data, and detailed experimental methodologies for its study.

The Core Metabolic Pathway: N-Demethylation

The conversion of fluoxetine to norfluoxetine is primarily a Phase I metabolic reaction, specifically an N-demethylation process. This reaction is catalyzed by a group of heme-containing enzymes known as the cytochrome P450 (CYP) superfamily, which are predominantly located in the liver.[1][2]

Fluoxetine is administered as a racemic mixture of (R)- and (S)-fluoxetine. Both enantiomers undergo N-demethylation to their respective metabolites, (R)-norfluoxetine and (S)-norfluoxetine. However, the metabolic pathway is stereoselective, with different CYP isoforms showing preferences for each enantiomer.

The key transformation is the removal of a methyl group from the nitrogen atom of the fluoxetine molecule. This process not only leads to the formation of an active metabolite but also alters the pharmacological profile of the drug.

The Central Role of Cytochrome P450 2D6 (CYP2D6)

The primary enzyme responsible for the N-demethylation of fluoxetine is CYP2D6.[3][4][5] This enzyme exhibits a pronounced stereoselectivity, preferentially metabolizing the (S)-enantiomer of fluoxetine.[6] This leads to the formation of (S)-norfluoxetine, which is approximately 20 times more potent in inhibiting serotonin reuptake than (R)-norfluoxetine.[3]

The genetic polymorphism of the CYP2D6 gene is a critical factor influencing the metabolism of fluoxetine. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genotype, which can significantly impact plasma concentrations of fluoxetine and norfluoxetine and, consequently, the clinical response and potential for adverse effects.[7]

Contributions of Other CYP450 Isoforms

While CYP2D6 is the major player, other CYP isoforms also contribute to the metabolism of fluoxetine, particularly of the (R)-enantiomer. These include:

-

CYP2C9: This enzyme is involved in the demethylation of R-fluoxetine.[3][6]

-

CYP2C19: Contributes to the metabolism of fluoxetine.[3]

-

CYP3A4 and CYP3A5: These isoforms also play a role in the biotransformation of fluoxetine.[3]

It is important to note that both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, leading to a complex pharmacokinetic profile characterized by auto-inhibition.[4][8]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available quantitative data for the key enzymes involved in the N-demethylation of fluoxetine.

Table 1: Michaelis-Menten Constants (Km) for Fluoxetine N-demethylation

| Enzyme | Substrate | Km (μM) | Reference(s) |

| CYP2D6 | (S)-Fluoxetine | 30 ± 3 | [9] |

| CYP2D6 | (R)-Fluoxetine | 39 ± 5 | [9] |

| CYP2C9 | (R)-Fluoxetine | 9.7 | [2] |

| CYP2C19 | (R)-Fluoxetine | 8.5 | [2] |

| Human Liver Microsomes | (R,S)-Fluoxetine | 33 (mean) | [10] |

| Human Liver Microsomes | (R)-Norfluoxetine formation | ≤8 | [2] |

| Human Liver Microsomes | (S)-Norfluoxetine formation | <0.2 | [2] |

Table 2: Maximum Reaction Velocity (Vmax) for Fluoxetine N-demethylation by CYP2D6

| Substrate | Vmax (pmol·min-1·(pmol CYP)-1) | Reference(s) |

| (S)-Fluoxetine | 28.6 ± 1.2 | [9] |

| (R)-Fluoxetine | 34 ± 2 | [9] |

Table 3: Inhibition Constants (Ki) for CYP Enzymes by Fluoxetine and Norfluoxetine

| Enzyme | Inhibitor | Ki (μM) | Reference(s) |

| CYP2D6 | Fluoxetine | 0.2 (apparent) | [8] |

| CYP2D6 | Norfluoxetine | 0.2 (apparent) | [8] |

| CYP2C9 | Sulfaphenazole (probe) | 2.8 | [10] |

| - | Ketoconazole (probe) | 2.5 | [10] |

| - | Fluvoxamine (probe) | 5.2 | [10] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of fluoxetine in vitro.

Objective: To determine the kinetics of fluoxetine N-demethylation by human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

(R,S)-Fluoxetine hydrochloride

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Internal standard (e.g., maprotiline)

-

HPLC or LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each mixture should contain potassium phosphate buffer, HLMs (e.g., 0.2-0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding fluoxetine at various concentrations (e.g., 1-100 μM).

-

Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS to quantify the formation of norfluoxetine.

Stereoselective Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of fluoxetine and norfluoxetine enantiomers.

Objective: To resolve and quantify the (R)- and (S)-enantiomers of fluoxetine and norfluoxetine in a biological matrix.

Instrumentation and Columns:

-

HPLC system with a fluorescence or UV detector.

-

Chiral stationary phase column (e.g., vancomycin-based or cyclodextrin-based).

Mobile Phase Example:

-

A mixture of ethanol (B145695) and aqueous ammonium (B1175870) acetate (B1210297) buffer (e.g., 92.5:7.5, v/v) at a specific pH (e.g., 6.8).[1] The exact composition and pH will depend on the chiral column used and should be optimized.

Sample Preparation (from plasma):

-

Liquid-Liquid Extraction:

-

To a plasma sample, add an internal standard.

-

Alkalinize the sample with a suitable base (e.g., NaOH).

-

Extract the analytes with an organic solvent (e.g., n-hexane:isoamyl alcohol, 99:1, v/v).

-

Vortex and centrifuge the sample.

-

Separate the organic layer and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (optional but can improve separation):

-

Reconstitute the dried extract in a suitable solvent.

-

Add a chiral derivatizing agent (e.g., (R)-(-)-1-(1-naphthyl)ethyl isocyanate).

-

Incubate to allow the reaction to complete.

-

Evaporate the solvent and reconstitute in the mobile phase for injection.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Detection:

-

Fluorescence: Excitation and emission wavelengths specific for the analytes or their derivatives.

-

UV: At a wavelength of maximum absorbance (e.g., 226 nm).[11]

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides an alternative method for the analysis of fluoxetine and norfluoxetine.

Objective: To quantify fluoxetine and norfluoxetine in a biological matrix using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column (e.g., HP-5MS).

Sample Preparation (from urine):

-

Extraction:

-

Derivatization:

-

Derivatize the extracted analytes to improve their volatility and chromatographic properties. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).

-

GC-MS Conditions:

-

Injector Temperature: e.g., 280°C.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is typically used to separate the analytes (e.g., start at 100°C, ramp to 280°C).

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for fluoxetine, norfluoxetine, and the internal standard.

Visualizations

Caption: Metabolic pathway of fluoxetine to norfluoxetine.

Caption: Experimental workflow for analyzing fluoxetine metabolism.

References

- 1. sigarra.up.pt [sigarra.up.pt]

- 2. Identification of the human cytochromes p450 responsible for in vitro formation of R- and S-norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. ClinPGx [clinpgx.org]

- 5. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. g-standaard.nl [g-standaard.nl]

- 8. Inhibition by fluoxetine of cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast evaluation of enantioselective drug metabolism by electrophoretically mediated microanalysis: application to fluoxetine metabolism by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Determination of the antidepressant fluoxetine and its metabolite norfluoxetine in serum by reversed-phase HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

The Pivotal Role of Cytochrome P450 2D6 in (S)-Norfluoxetine Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of the cytochrome P450 2D6 (CYP2D6) enzyme in the metabolic formation of (S)-norfluoxetine, the primary active metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine (B1211875). A comprehensive review of the current scientific literature is presented, focusing on the stereoselective N-demethylation of fluoxetine. This document details the enzymatic kinetics, experimental methodologies for in vitro analysis, and the clinical implications of genetic polymorphisms in the CYP2D6 gene. Quantitative data from multiple studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of the metabolic pathways and experimental workflows are provided to facilitate a deeper understanding and replication of key experiments in a research and drug development setting.

Introduction

Fluoxetine, widely known by its brand name Prozac, is a chiral antidepressant that is administered as a racemic mixture of (R)- and (S)-fluoxetine.[1] Its therapeutic efficacy is attributed to its ability to inhibit the reuptake of serotonin in the synaptic cleft. The metabolism of fluoxetine is a complex process primarily occurring in the liver, leading to the formation of its only major active metabolite, norfluoxetine (B159337).[1][2] This N-demethylation is stereoselective, with the two enantiomers of fluoxetine being metabolized by different cytochrome P450 enzymes.[3]

(S)-norfluoxetine is a significantly more potent serotonin reuptake inhibitor than its R-enantiomer, with some studies suggesting a 20-fold higher potency.[1][2] Therefore, understanding the specific metabolic pathway leading to the formation of (S)-norfluoxetine is paramount for predicting drug efficacy, potential drug-drug interactions, and inter-individual variability in patient response. The cytochrome P450 2D6 (CYP2D6) enzyme has been identified as the principal catalyst in the conversion of (S)-fluoxetine to (S)-norfluoxetine.[3][4][5] This guide will elucidate the central role of CYP2D6 in this critical metabolic step.

The Metabolic Pathway of Fluoxetine to Norfluoxetine

The primary metabolic pathway for fluoxetine is N-demethylation to norfluoxetine. This process is mediated by the cytochrome P450 superfamily of enzymes. While several CYP isoforms, including CYP2C9, CYP2C19, CYP3A4, and CYP3A5, have been implicated in the overall metabolism of fluoxetine, CYP2D6 plays a predominant and stereospecific role in the formation of the highly active (S)-norfluoxetine metabolite.[1][3][6]

dot

Caption: Metabolic pathway of fluoxetine enantiomers.

Quantitative Analysis of CYP2D6-Mediated (S)-Norfluoxetine Formation

The affinity and rate of enzymatic reactions are quantified by the Michaelis-Menten constant (K) and the maximum reaction velocity (V). Several in vitro studies have determined these kinetic parameters for the CYP2D6-mediated N-demethylation of fluoxetine enantiomers.

| Study | Enzyme Source | Substrate | K (µM) | V (pmol/min/pmol CYP) |

| Ring et al. (2001)[5] | Expressed CYP2D6 | (S)-Fluoxetine | <0.2 | - |

| Crettol et al. (2013)[7] | Recombinant CYP2D6 | (S)-Fluoxetine | 30 ± 3 | 28.6 ± 1.2 |

| Ring et al. (2001)[5] | Expressed CYP2D6 | (R)-Fluoxetine | 1.8 | - |

| Crettol et al. (2013)[7] | Recombinant CYP2D6 | (R)-Fluoxetine | 39 ± 5 | 34 ± 2 |

Table 1: Michaelis-Menten Kinetic Parameters for Fluoxetine N-demethylation by CYP2D6.

Fluoxetine and its metabolite, norfluoxetine, are also known to be potent inhibitors of CYP2D6, which can lead to complex drug-drug interactions and non-linear pharmacokinetics with chronic dosing.[2][6] The inhibition constant (K) is a measure of the inhibitor's potency.

| Inhibitor | K (µM) | Reference |

| Fluoxetine | 0.2 | [6] |

| Norfluoxetine | 0.2 | [6] |

| (S)-Fluoxetine | 0.068 | [8] |

| (S)-Norfluoxetine | 0.035 | [8] |

Table 2: Inhibition Constants (K) of Fluoxetine and Norfluoxetine for CYP2D6.

Experimental Protocols

In Vitro Metabolism of (S)-Fluoxetine using Human Liver Microsomes (HLMs)

This protocol outlines a typical experiment to determine the formation of (S)-norfluoxetine from (S)-fluoxetine in a pool of human liver microsomes.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

(S)-Fluoxetine hydrochloride

-

(S)-Norfluoxetine hydrochloride (for standard curve)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl)

-

Ice-cold acetonitrile (B52724) with an internal standard (e.g., deuterated fluoxetine or norfluoxetine)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes on ice, prepare the incubation mixtures containing potassium phosphate buffer, HLMs (final concentration typically 0.5-1.0 mg/mL), and MgCl.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and (S)-fluoxetine (at various concentrations to determine kinetics) to the pre-incubated mixtures. The final volume is typically 200-500 µL.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an excess volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to autosampler vials for analysis by LC-MS/MS to quantify the amount of (S)-norfluoxetine formed.

-

Control Incubations: Perform negative control incubations without the NADPH regenerating system to assess non-enzymatic degradation and without the substrate to identify any endogenous interfering peaks.

Metabolism Assay with Recombinant CYP2D6

To specifically confirm the role of CYP2D6, a similar incubation assay can be performed using commercially available recombinant human CYP2D6 expressed in a cellular system (e.g., baculovirus-infected insect cells). The protocol is analogous to the HLM assay, with the HLMs being replaced by a specific concentration of recombinant CYP2D6.

Quantification of (S)-Norfluoxetine by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of (S)-norfluoxetine.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A chiral column is required to separate the enantiomers of fluoxetine and norfluoxetine.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for (S)-norfluoxetine and the internal standard are monitored.

Visualization of Experimental Workflow and Signaling Pathways

dot

Caption: In vitro metabolism experimental workflow.

Clinical Implications of CYP2D6 Polymorphisms